Tert-butyl (((1S,2S)-2-(hydroxymethyl)cyclopropyl)methyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl (((1S,2S)-2-(hydroxymethyl)cyclopropyl)methyl)carbamate is a compound that features a tert-butyl group, a cyclopropyl ring, and a carbamate functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (((1S,2S)-2-(hydroxymethyl)cyclopropyl)methyl)carbamate typically involves the reaction of a cyclopropylmethylamine derivative with tert-butyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at low temperatures to ensure the stability of the intermediate products.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been developed for the direct introduction of tert-butoxycarbonyl groups into various organic compounds, providing a more sustainable and versatile approach compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (((1S,2S)-2-(hydroxymethyl)cyclopropyl)methyl)carbamate can undergo several types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The carbamate group can be reduced to form an amine.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions include carboxylic acids, amines, and substituted carbamates, depending on the specific reaction pathway and conditions employed.
Scientific Research Applications
Tert-butyl (((1S,2S)-2-(hydroxymethyl)cyclopropyl)methyl)carbamate has several scientific research applications:
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme-catalyzed reactions and metabolic pathways involving carbamates.
Industry: The compound is used in the production of specialty chemicals and materials, leveraging its reactivity and stability under various conditions.
Mechanism of Action
The mechanism of action of tert-butyl (((1S,2S)-2-(hydroxymethyl)cyclopropyl)methyl)carbamate involves its interaction with specific molecular targets and pathways. The carbamate group can be hydrolyzed by enzymes such as esterases, releasing the active amine. This process can modulate biological pathways by interacting with receptors or enzymes, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl carbamate: A simpler analog used in similar synthetic applications.
Cyclopropylmethylamine: Shares the cyclopropylmethyl moiety but lacks the carbamate group.
N-Boc-protected anilines: Compounds with similar protective groups used in organic synthesis.
Uniqueness
Tert-butyl (((1S,2S)-2-(hydroxymethyl)cyclopropyl)methyl)carbamate is unique due to its combination of a cyclopropyl ring, a hydroxymethyl group, and a tert-butyl carbamate moiety. This combination provides distinct reactivity and stability, making it a versatile compound in various chemical and biological applications.
Properties
Molecular Formula |
C10H19NO3 |
---|---|
Molecular Weight |
201.26 g/mol |
IUPAC Name |
tert-butyl N-[[(1S,2S)-2-(hydroxymethyl)cyclopropyl]methyl]carbamate |
InChI |
InChI=1S/C10H19NO3/c1-10(2,3)14-9(13)11-5-7-4-8(7)6-12/h7-8,12H,4-6H2,1-3H3,(H,11,13)/t7-,8-/m1/s1 |
InChI Key |
KXNPTSIIVCAMOC-HTQZYQBOSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@H]1C[C@@H]1CO |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CC1CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.